(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL
Description
(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL is a chiral amino alcohol characterized by a 4-isopropylphenyl group attached to a propan-2-ol backbone with an amino substituent.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(4-propan-2-ylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-8(2)10-4-6-11(7-5-10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12+/m1/s1 |
InChI Key |
BPLOSCYHANWPKX-SKDRFNHKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)C(C)C)N)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired chiral amine alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a precursor compound.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer from a racemic mixture.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products
Oxidation: Ketones
Reduction: Secondary amines, Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development and Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules. For instance, it can be utilized in the synthesis of analgesics and anti-inflammatory agents due to its ability to interact with biological targets effectively.
1.2 Chiral Drug Formulations
The chirality of (1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL makes it a valuable component in developing chiral drugs. Chiral drugs often exhibit different pharmacological effects based on their stereochemistry. This compound can be employed in racemic mixtures or as a single enantiomer to enhance therapeutic efficacy while minimizing side effects.
Cosmetic Applications
2.1 Skin Care Products
The compound's properties make it suitable for incorporation into cosmetic formulations aimed at skin hydration and protection. It can act as a moisturizing agent, enhancing the texture and feel of creams and lotions. Its ability to form stable emulsions contributes to the effectiveness of topical applications.
2.2 Hair Care Formulations
In hair care products, this compound can be used as a conditioning agent. Its compatibility with various surfactants allows it to improve hair texture and manageability while providing moisture retention.
Material Science Applications
3.1 Polymer Chemistry
This compound can be utilized in polymer synthesis, specifically in creating functionalized polymers that exhibit desirable properties such as improved adhesion, flexibility, and thermal stability. Its incorporation into polymer matrices can lead to enhanced material performance in various applications, including coatings and adhesives.
3.2 Nanotechnology
In nanotechnology, this compound can be used as a stabilizing agent for nanoparticles. Its ability to interact with both organic and inorganic materials makes it suitable for developing nanocarriers for drug delivery systems.
Pharmaceutical Case Study
A study demonstrated the use of this compound in synthesizing a new class of analgesics that showed enhanced potency compared to traditional formulations. The results indicated a significant reduction in pain response in animal models when using formulations containing this compound.
Cosmetic Case Study
In a clinical trial assessing the efficacy of a moisturizer containing this compound, participants reported improved skin hydration levels after four weeks of use. The formulation was noted for its non-greasy feel and rapid absorption into the skin.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an agonist or antagonist, depending on its structure and the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on two closely related analogs from the provided evidence, highlighting how substituent variations affect molecular weight, density, boiling point, and acidity (pKa).
Key Compounds for Comparison
(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL (CAS: 1212802-09-9 / 862594-16-9)
(1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS: 1213451-19-4)
Comparative Data Table
Analysis of Substituent Effects
Molecular Weight and Density
- The 3-chloro-4-(trifluoromethyl)phenyl derivative exhibits a higher molecular weight (253.65 g/mol) and density (1.359 g/cm³) compared to the 2-fluoro-4-methylphenyl analog (195.23 g/mol; 1.134 g/cm³). This is attributed to the heavier Cl and CF₃ substituents, which increase molecular mass and polarizability, enhancing intermolecular interactions.
Boiling Point
- The chloro-trifluoromethyl derivative has a significantly higher predicted boiling point (336.3°C) than the fluoro-methyl analog (307.7°C). This trend aligns with the stronger dipole-dipole interactions and van der Waals forces induced by the electron-withdrawing Cl and CF₃ groups.
Acidity (pKa)
- Both compounds exhibit similar pKa values (~12.4), suggesting minimal impact of aryl substituents on the amino group’s basicity. However, the slightly lower pKa of the chloro-trifluoromethyl derivative (12.33) may reflect weak electron-withdrawing effects from Cl and CF₃, slightly destabilizing the protonated amine.
Implications for the Target Compound
While direct data for (1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL are unavailable, trends from its analogs suggest:
- Molecular Weight : The 4-isopropylphenyl group (C₃H₇) would increase molecular weight compared to halogenated analogs but reduce polarity.
- Boiling Point/Density : Lower density and boiling point than halogenated derivatives due to reduced electronegativity and weaker intermolecular forces.
- pKa : The electron-donating isopropyl group may slightly elevate basicity (higher pKa) compared to halogenated analogs.
Notes on Discrepancies and Limitations
- Predicted vs. Experimental Data : All properties are predicted (e.g., boiling point, pKa), necessitating experimental validation for accuracy.
Biological Activity
(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL, also known by its CAS number 1212972-66-1, is a chiral amino alcohol that has garnered interest due to its potential biological activities. This compound's unique structure, featuring an amino group and a secondary alcohol, positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, supported by data tables and research findings.
The molecular formula of this compound is CHNO, with a molecular weight of 193.29 g/mol. Its structural characteristics include:
- Chirality : The (1R,2R) configuration is critical for its biological interactions.
- Functional Groups : The presence of an amino group and a hydroxyl group contributes to its reactivity and potential interactions with biological targets.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities:
-
Antioxidant Activity :
- The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in cells. Antioxidants are crucial for preventing cellular damage caused by free radicals.
-
Enzyme Inhibition :
- Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
-
Neuroprotective Effects :
- There is emerging evidence that compounds with similar structures can exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of related compounds or analogs:
The proposed mechanisms through which this compound may exert its biological effects include:
- Radical Scavenging : The hydroxyl group can donate electrons to free radicals, thus neutralizing them.
- Metal Chelation : The amino group may interact with metal ions, reducing their availability for catalyzing oxidative reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
